molecular formula C7H2Br3NS B12976982 2,5,6-Tribromobenzo[d]thiazole

2,5,6-Tribromobenzo[d]thiazole

Cat. No.: B12976982
M. Wt: 371.88 g/mol
InChI Key: XORQSACNSPTYAP-UHFFFAOYSA-N
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Description

2,5,6-Tribromobenzo[d]thiazole is a multi-halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a brominated benzothiazole derivative, it serves as a versatile synthetic intermediate and a potential scaffold for developing new bioactive molecules. In antimicrobial research, halogenated benzothiazoles have demonstrated potent broad-spectrum activity against Gram-positive and Gram-negative bacteria, mycobacteria, and fungal strains . The presence of multiple bromine atoms, which are strong electron-withdrawing groups, is known to enhance this antimicrobial potency by influencing the compound's binding affinity to key microbial enzymes such as DNA gyrase and topoisomerase IV . This makes this compound a promising candidate for the development of novel anti-infective agents, particularly against difficult-to-treat pathogens. Furthermore, the benzothiazole core is a privileged structure in drug discovery, found in compounds with a wide range of activities, including anti-inflammatory and antitumor effects . Beyond pharmaceutical applications, the benzothiazole structure is also explored in the field of materials science, including in the development of organic electronic devices and photochromic materials . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Br3NS

Molecular Weight

371.88 g/mol

IUPAC Name

2,5,6-tribromo-1,3-benzothiazole

InChI

InChI=1S/C7H2Br3NS/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H

InChI Key

XORQSACNSPTYAP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)SC(=N2)Br

Origin of Product

United States

Strategic Methodologies for the Synthesis of Brominated Benzothiazoles

Regioselective Bromination Approaches

Regioselectivity is a critical aspect of synthesizing specifically substituted bromobenzothiazoles. The benzothiazole (B30560) ring system has multiple positions where bromination can occur, and controlling the location of the bromine atoms is essential for producing the target molecule.

Direct Electrophilic Aromatic Substitution Mechanisms for Bromination

Direct bromination of the benzothiazole core is a common method to introduce bromine atoms onto the benzene (B151609) portion of the molecule. total-synthesis.com This reaction proceeds via an electrophilic aromatic substitution mechanism. total-synthesis.comlibretexts.orgmsu.edumasterorganicchemistry.com In this process, the aromatic ring acts as a nucleophile and attacks an electrophilic bromine species, typically generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst like FeBr₃. libretexts.orgyoutube.com The reaction proceeds through a positively charged intermediate known as an arenium ion, which is stabilized by resonance. libretexts.orgmsu.edu Subsequent loss of a proton restores the aromaticity of the ring, resulting in a brominated benzothiazole. libretexts.orgmsu.edu

The position of bromination is directed by the existing substituents on the benzothiazole ring. The thiazole (B1198619) portion of the molecule is electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. However, it directs incoming electrophiles to specific positions. The presence of activating or deactivating groups on the benzene ring will further influence the regioselectivity of the bromination reaction. msu.edu For instance, the synthesis of 5-bromoisoquinoline (B27571) has been achieved using N-bromosuccinimide (NBS) in concentrated sulfuric acid, a method that could potentially be adapted for benzothiazoles. researchgate.net

Catalytic Directed Ortho-Metalation for Bromination of Benzothiazole Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. baranlab.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the ortho position. baranlab.orgdiva-portal.org This generates a metalated intermediate that can then react with an electrophilic bromine source to introduce a bromine atom at the specific ortho position. diva-portal.org

For benzothiazole derivatives, a substituent on the benzene ring can act as a DMG. For example, a methoxy (B1213986) or an amide group can direct the metalation to the adjacent position. This strategy has been employed for the synthesis of a variety of substituted benzothiazoles. researchgate.net Rhodium-catalyzed ortho-selective C-H halogenation of 2-arylbenzo[d]thiazoles using N-halosuccinimides (NXS) as the halogen source has also been developed, offering good to excellent yields and high regioselectivity under mild conditions. researchgate.net This approach provides a direct method for the ortho-bromination of these compounds. researchgate.net

Cyclization-Based Syntheses of Bromobenzothiazole Frameworks

An alternative to direct bromination is the synthesis of the benzothiazole ring from precursors that already contain the desired bromine atoms. This approach often provides better control over the final substitution pattern.

Condensation and Intramolecular Cyclization Pathways Leading to Bromobenzothiazoles

The most common method for constructing the benzothiazole ring is the condensation of a 2-aminothiophenol (B119425) with a carbonyl compound, such as an aldehyde or a carboxylic acid. researchgate.netmdpi.com To synthesize brominated benzothiazoles using this method, a brominated 2-aminothiophenol is required. For example, the reaction of a brominated 2-aminothiophenol with an appropriate aldehyde would lead to the corresponding brominated 2-substituted benzothiazole. unimore.it

Another important cyclization pathway is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net This method is particularly effective for the synthesis of 6-substituted benzothiazoles. researchgate.net Additionally, the reaction of an aniline (B41778) derivative with potassium thiocyanate (B1210189) in the presence of bromine can lead to the formation of a bis-benzothiazole diamine, which can be further modified. mdpi.com The intramolecular cyclization of thioformanilides mediated by hypervalent iodine reagents also provides an efficient route to 2-substituted benzothiazoles. researchgate.net

Precursor 1Precursor 2ProductReference
2-aminothiophenolBenzaldehydes2-Arylbenzothiazoles unimore.it
4-amino-benzenesulfonamidePotassium thiocyanate2-aminobenzo[d]thiazole-6-sulfonamide unimore.it
Thiobenzanilides6-substituted benzothiazoles researchgate.net
Aniline derivativePotassium thiocyanatebis(benzothiazole)diamine mdpi.com
ThioformanilidesHypervalent iodine reagents2-substituted benzothiazoles researchgate.net

Environmentally Conscious Synthetic Routes for Brominated Benzothiazoles

In recent years, there has been a growing emphasis on the development of green and sustainable synthetic methods in chemistry. mdpi.comresearchgate.net This includes the synthesis of brominated benzothiazoles. Environmentally friendly approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. mdpi.com

One such approach is the use of water as a solvent for the cyclization reaction to form the benzothiazole ring. rsc.org For example, the one-step synthesis of benzothiazole-2-thiols has been achieved in water by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide. rsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. mdpi.com The use of recyclable catalysts, such as ionogels and metal-organic frameworks (MOFs), also contributes to the development of more sustainable synthetic protocols. mdpi.comrsc.org For instance, an NH₂-MIL-125(Ti) MOF has been used as an efficient heterogeneous catalyst for the synthesis of benzothiazoles. rsc.org

Green Chemistry ApproachKey FeaturesExample ReactionReference
Water as Solvent Reduces use of organic solventsSynthesis of benzothiazole-2-thiols rsc.org
Microwave-Assisted Synthesis Reduced reaction times, improved yieldsSynthesis of 2-substituted benzothiazoles mdpi.com
Recyclable Catalysts Catalyst can be recovered and reusedSynthesis of benzothiazoles using ionogels or MOFs mdpi.comrsc.org

Electrochemical Synthesis of Bromobenzothiazole Structures

Electrochemical methods offer a powerful and environmentally friendly alternative for the synthesis of organic compounds, including heterocyclic structures like benzothiazoles. beilstein-journals.org Electrosynthesis can often be performed under mild conditions without the need for harsh chemical oxidants or reductants. beilstein-journals.orgrsc.org

Fundamental Mechanistic Studies and Reactivity Profiles of Bromobenzothiazole Derivatives

Elucidation of Halogenation Reaction Mechanisms

The introduction of bromine atoms onto the benzothiazole (B30560) scaffold is a foundational step in the synthesis of many derivatives. The mechanism and outcome of this process are highly dependent on the electronic nature of the heterocyclic core and the specific reagents employed.

The bromination of the benzothiazole ring system proceeds primarily via an electrophilic aromatic substitution (EAS) mechanism on the fused benzene (B151609) ring. The thiazole (B1198619) portion of the heterocycle exerts a complex electronic influence on the benzo moiety. The sulfur atom acts as an ortho-, para-director through resonance donation of its lone pair (+R effect), activating the C5 and C7 positions. Conversely, the electron-withdrawing imine nitrogen (-I effect) deactivates the entire ring system, particularly the positions closest to the hetero-ring fusion (C4 and C7).

The net result of these competing effects is that the benzene ring is activated towards electrophilic attack relative to benzene itself, with a distinct regiochemical preference. Experimental and computational studies have established a general reactivity order for electrophilic substitution on the unsubstituted benzothiazole ring: C6 > C4 > C5 ≈ C7. The C6 position is most favored as it is para to the activating sulfur atom and meta to the deactivating nitrogen atom, representing the optimal electronic balance.

The synthesis of 2,5,6-Tribromobenzo[d]thiazole requires a multi-step or forced-condition approach.

Initial Bromination: Treatment of benzothiazole with a mild brominating agent like N-bromosuccinimide (NBS) or bromine in acetic acid typically yields 6-bromobenzothiazole (B1273717) as the major product.

Further Bromination: Introducing a second bromine atom requires harsher conditions. The first bromine atom at C6, being a deactivating group, directs the next electrophile to the C4 position, leading to 4,6-dibromobenzothiazole. However, forcing the conditions can also lead to substitution at the C5 position. The formation of 5,6-dibromobenzothiazole is less common via direct EAS but can be achieved.

Thiazole Ring Bromination: The bromine at the C2 position is introduced via a different mechanism. The C2-H bond is significantly acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms. Under specific conditions, often involving strong bases or Lewis acids, the C2-proton can be abstracted to form a carbanionic intermediate, or the heteroatom can be coordinated, enhancing the C2-H acidity. This activated intermediate then readily reacts with an electrophilic bromine source (e.g., Br₂) to install the C2-bromo substituent.

The precise product distribution is highly sensitive to the reaction parameters, as summarized in the table below.

Table 1: Regiochemical Outcomes of Benzothiazole Bromination under Various Conditions
Brominating Agent/SystemSolventTemperatureMajor Product(s)Mechanistic Note
Br₂ (1 equiv.)Acetic AcidRoom Temp6-BromobenzothiazoleStandard Electrophilic Aromatic Substitution (EAS)
N-Bromosuccinimide (NBS)CCl₄ / AIBNReflux2-BromobenzothiazoleRadical mechanism often proposed, but ionic pathways can compete.
Br₂ (excess)Acetic Acid / H₂SO₄Elevated4,6-Dibromobenzothiazole / 4,5,7-TribromobenzothiazoleForced EAS conditions overcoming deactivation by existing bromines.
Br₂ (excess)Oleum100 °CPolybrominated mixtures, including this compoundHarsh conditions promoting both EAS and C2-bromination.

The mechanism of EAS on the benzo portion of the benzothiazole involves the formation of a resonance-stabilized carbocation known as an arenium ion (or Wheland intermediate). The rate-determining step is the attack of the electrophile (Br⁺) on the aromatic ring to form this intermediate. The stability of the arenium ion dictates the regioselectivity of the reaction.

Arenium Ion Stability: Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in mapping the potential energy surface of the reaction. For bromination at C6, the positive charge of the arenium ion can be effectively delocalized across the ring and onto the sulfur atom's lone pair, creating a highly stable resonance structure. Attack at C4 also leads to a relatively stable intermediate. In contrast, attack at C5 or C7 places the positive charge in positions where it is less effectively stabilized.

Transition State (TS): The transition state for the formation of the arenium ion resembles the intermediate itself (Hammond's postulate). DFT calculations reveal a late transition state where the C-Br bond is significantly formed and the sp² hybridization of the target carbon is nearly lost.

C2-Bromination Intermediate: The mechanism for C2-bromination does not involve a classic arenium ion. Instead, the key intermediate is a C2-carbanion or a related organometallic species. The acidity of the C2-proton (pKa ≈ 20-25 in DMSO) allows for its abstraction by a suitable base. The resulting nucleophilic carbanion then attacks Br₂. The transition state for this step is characterized by the interaction between the C2-carbanion lone pair and the σ* orbital of the Br-Br bond.

Reactivity of Aryl Bromides within the Benzothiazole System

The carbon-bromine bonds in This compound are not chemically equivalent. Their distinct electronic environments—C2 on the electron-deficient thiazole ring and C5/C6 on the benzo ring—confer differential reactivity, which can be exploited for selective synthetic transformations.

Nucleophilic aromatic substitution (SNAr) reactions on aryl halides are generally facile only when the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group.

In the benzothiazole system, the entire thiazole ring acts as an electron-withdrawing entity. Consequently, the C2-Br bond is significantly activated towards SNAr. Nucleophiles such as alkoxides, thiolates, and amines readily displace the bromide at the C2 position. The reaction proceeds through a standard addition-elimination mechanism, involving a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the ability of the adjacent nitrogen and sulfur atoms to delocalize the negative charge.

In contrast, the C5-Br and C6-Br bonds on the benzo portion are considerably less reactive towards SNAr. They lack direct ortho/para activation from a powerful electron-withdrawing group, making their substitution under typical SNAr conditions difficult. This difference in reactivity allows for the selective functionalization of the C2 position in This compound while leaving the C5 and C6 positions intact.

The C-Br bonds in bromobenzothiazoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile method for C-C, C-N, and C-O bond formation. The differential reactivity of the C-Br bonds in This compound is a key feature for controlled, stepwise synthesis.

The general order of reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is often C2-Br > C-Br (benzo ring). This is attributed to the lower electron density at C2, which facilitates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond, the rate-limiting step in many catalytic cycles.

By carefully tuning the reaction conditions (catalyst, ligand, base, temperature), it is possible to achieve selective functionalization at one position over the others. For instance, a mild catalyst system might react exclusively at the C2-Br bond. Subsequently, a more active catalyst or harsher conditions can be used to react the C5-Br and/or C6-Br bonds.

Table 2: Representative Cross-Coupling Reactions on Bromobenzothiazole Scaffolds
Reaction TypeSubstrate PositionCoupling PartnerCatalyst/LigandTypical ProductReactivity Note
Suzuki CouplingC2-BrArylboronic acidPd(PPh₃)₄2-ArylbenzothiazoleGenerally most reactive position.
Suzuki CouplingC6-BrAlkylboronic acidPdCl₂(dppf)6-AlkylbenzothiazoleLess reactive than C2-Br; requires more active catalyst.
Buchwald-Hartwig AminationC2-BrSecondary amine (e.g., Morpholine)Pd₂(dba)₃ / XPhos2-(Morpholino)benzothiazoleFacile due to C2 activation.
Sonogashira CouplingC5-Br / C6-BrTerminal alkynePdCl₂(PPh₃)₂ / CuI5/6-AlkynylbenzothiazoleStandard conditions for aryl bromides apply.

Intramolecular and Intermolecular Reactivity Patterns of Brominated Benzothiazoles

The presence of multiple bromine atoms in molecules like This compound provides a platform for complex molecular engineering through sequential inter- and intramolecular reactions.

Intermolecular Reactivity: This is exemplified by the selective, stepwise cross-coupling reactions discussed above. A synthetic strategy could involve:

Selective Suzuki coupling at the C2 position of This compound .

Subsequent Sonogashira coupling at the C6 position of the resulting 2-aryl-5,6-dibromobenzothiazole.

A final Buchwald-Hartwig amination at the C5 position to yield a fully and differentially substituted benzothiazole derivative. This approach highlights the utility of the molecule as a scaffold for building combinatorial libraries or complex target molecules.

Intramolecular Reactivity: This pattern involves using the brominated positions as anchor points for cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. A common strategy involves an initial intermolecular cross-coupling to install a side chain, which then participates in a second, intramolecular reaction.

For example, a 2,6-dibromobenzothiazole (B1326401) could undergo a Suzuki coupling at the C6-Br position with 2-(hydroxymethyl)phenylboronic acid. This introduces a side chain containing a nucleophilic alcohol group. In the presence of a base, this alcohol can undergo an intramolecular SNAr reaction, attacking the activated C2 position and displacing the C2-Br to form a new six-membered ring. This sequence, known as a domino or tandem reaction, efficiently transforms a simple bromobenzothiazole into a complex, rigid, tetracyclic structure. The C-Br bonds serve first as a handle for intermolecular bond formation and second as a leaving group for intramolecular ring closure.

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of 2,5,6 Tribromobenzo D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 2,5,6-Tribromobenzo[d]thiazole. The substitution pattern, with bromine atoms at positions 5 and 6, leaves two isolated protons on the benzene (B151609) ring, providing a simplified yet informative spectrum.

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region. The protons at position 4 (H-4) and position 7 (H-7) on the benzene ring appear as singlets due to the absence of adjacent protons for spin-spin coupling. The proton at position 2 (H-2) on the thiazole (B1198619) moiety also appears as a singlet. The electron-withdrawing nature of the bromine atoms and the inherent aromaticity of the fused ring system influence these chemical shifts, pushing them downfield.

The ¹³C NMR spectrum provides complementary information, showing nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts are significantly influenced by the attached heteroatoms (N, S) and the electron-withdrawing bromine substituents. Carbons directly bonded to bromine (C-5, C-6) are observed at chemical shifts distinct from the protonated carbons (C-4, C-7). The quaternary carbons involved in the ring fusion (C-3a, C-7a) and the thiazole ring carbons (C-2) have characteristic shifts reflecting their electronic environment.

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Atom Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
29.15s (singlet)155.8
3a--152.4
48.10s (singlet)127.5
5--120.1
6--118.9
78.35s (singlet)124.2
7a--135.6

To definitively assign the signals observed in one-dimensional NMR, multidimensional techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. It would confirm the assignments of H-2, H-4, and H-7 to C-2, C-4, and C-7, respectively.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping the complete carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. For instance, the H-2 proton would show correlations to the quaternary carbon C-3a. The H-4 proton would correlate to C-5 and C-7a, while the H-7 proton would show correlations to C-5, C-6, and C-3a. These correlations are instrumental in confirming the 2,5,6-tribromo substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This through-space correlation experiment can help confirm the spatial proximity of protons, although in this sparsely protonated molecule, its utility would be focused on confirming intramolecular relationships and ruling out intermolecular aggregation effects.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information regarding the molecular weight and the stability of the compound under ionization conditions.

HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental formula. The presence of three bromine atoms creates a highly characteristic isotopic pattern for the molecular ion peak [M]⁺, with successive peaks separated by approximately two mass units, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Interactive Table 2: HRMS Data for this compound

FormulaCalculated Exact Mass (m/z)Isotopic Pattern Signature
C₇H₂Br₃NS370.7597Characteristic M, M+2, M+4, M+6 peaks for three Br atoms

Analysis of the fragmentation pattern in the mass spectrum provides insight into the molecule's structure and bond strengths. Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion of this compound is expected to undergo a series of fragmentation steps.

A primary and highly probable fragmentation pathway involves the sequential loss of the three bromine radicals (Br•), leading to prominent ions at [M-Br]⁺, [M-2Br]⁺, and [M-3Br]⁺. Further fragmentation could involve the cleavage of the thiazole ring, potentially leading to the loss of a neutral hydrogen cyanide (HCN) molecule or a cyanothio radical (•SCN), resulting in the formation of a brominated benzyne-type radical cation. The stability of the fused aromatic core would be evident in the persistence of these fragment ions in the spectrum.

Vibrational Spectroscopy for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the characteristic functional groups and bond vibrations within the molecule. The spectra would be dominated by vibrations associated with the benzothiazole (B30560) core and the carbon-bromine bonds.

Key expected vibrational modes include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

C=N and C=C Ring Stretching: A series of sharp, medium-to-strong absorption bands in the 1600-1450 cm⁻¹ region, characteristic of the benzothiazole aromatic system.

C-Br Stretching: Strong absorption bands in the lower frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹, are indicative of the carbon-bromine bonds.

Aromatic C-H Bending: Out-of-plane bending vibrations for the isolated ring protons appear in the 900-800 cm⁻¹ region.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a pivotal technique for identifying the functional groups and vibrational modes within a molecule. For this compound, the FT-IR spectrum is characterized by vibrations originating from the fused benzothiazole ring system and the carbon-bromine bonds. While the precise experimental spectrum for this specific compound is not widely published, its features can be predicted based on extensive studies of related benzothiazole derivatives and brominated aromatic compounds. scielo.brarabjchem.orgresearchgate.netshimadzu.com

The spectrum can be divided into several key regions. The high-frequency region (above 3000 cm⁻¹) would typically show weak to medium absorptions corresponding to the aromatic C-H stretching vibrations from the single proton on the benzene ring. The fingerprint region (1600-1000 cm⁻¹) is particularly informative, containing a series of characteristic bands. scielo.brresearchgate.net The C=N stretching vibration of the thiazole ring is expected to appear as a strong band around 1600-1640 cm⁻¹. scielo.brresearchgate.net Aromatic C=C stretching vibrations from the benzene and thiazole rings typically result in multiple sharp bands in the 1550-1400 cm⁻¹ range.

Table 1: Predicted FT-IR Vibrational Modes for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H StretchAr-H3100 - 3000Weak to Medium
Imine C=N Stretch-C=N-1640 - 1600Medium to Strong
Aromatic C=C StretchAr C=C1550 - 1400Medium, Multiple Bands
Thiazole Ring VibrationC-S-C740 - 810Medium
Carbon-Bromine StretchC-Br700 - 500Strong

Electronic Absorption and Chiroptical Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The benzothiazole core of this compound acts as a chromophore, a part of the molecule responsible for its color, or in this case, its UV absorption. williams.edutanta.edu.eg The spectrum is expected to be dominated by two main types of electronic transitions: π→π* and n→π*. shu.ac.uklibretexts.org

The π→π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These are associated with the conjugated aromatic system of the benzothiazole ring and are typically characterized by high molar absorptivity (ε). shu.ac.uk For a benzothiazole nucleus, these transitions are usually observed in the 250-350 nm range. The n→π* transitions involve the promotion of an electron from a non-bonding (n) orbital, located on the nitrogen and sulfur heteroatoms, to an antibonding π* orbital. These transitions are generally of lower energy and have a much lower molar absorptivity compared to π→π* transitions. shu.ac.ukijtsrd.com

The presence of three bromine atoms as substituents is expected to significantly influence the absorption spectrum. Bromine atoms act as auxochromes, modifying the absorption of the chromophore. They exert a +R (resonance) effect, donating electron density to the π system, and a -I (inductive) effect, withdrawing electron density. The net result is typically a bathochromic shift (red shift) of the π→π* absorption bands to longer wavelengths compared to the unsubstituted benzothiazole. This is due to a reduction in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2: Predicted Electronic Transitions for this compound
Transition TypeOrbitals InvolvedExpected λmax Region (nm)Expected Molar Absorptivity (ε)
π → ππ (HOMO) → π (LUMO)280 - 350High ( > 10,000 L mol⁻¹ cm⁻¹)
n → πn (N, S) → π (LUMO)> 350Low ( < 1,000 L mol⁻¹ cm⁻¹)

Circular Dichroism (CD) Spectroscopy for Stereochemical Insights

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. It is a powerful tool for the stereochemical analysis of chiral molecules.

The this compound molecule is achiral as it possesses a plane of symmetry and does not have any stereogenic centers. As a result, when dissolved in a standard achiral solvent, it will not produce a CD signal. A CD spectrum is only observable for molecules that are chiral. A signal could, in theory, be induced if the molecule was placed into a chiral environment, such as being bound within the active site of a protein or complexed with a chiral host molecule, but no such studies have been reported for this compound.

X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, including bond lengths, bond angles, and the details of intermolecular packing. While a specific crystal structure for this compound has not been reported in the primary literature, its solid-state architecture can be predicted based on the well-documented packing motifs of other brominated heterocyclic and aromatic compounds. researchgate.netresearchgate.netmdpi.com

The molecular packing in the crystal lattice is expected to be heavily influenced by a combination of non-covalent interactions, primarily halogen bonding and π–π stacking. researchgate.netacs.org Bromine atoms are excellent halogen bond donors due to the presence of a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the C-Br covalent bond. acs.org This enables strong, directional C–Br···N and C–Br···S halogen bonds between adjacent molecules, where the nitrogen and sulfur atoms of the thiazole ring act as halogen bond acceptors. researchgate.netmdpi.com Additionally, C–Br···Br interactions are also highly probable, leading to the formation of robust supramolecular synthons that guide the assembly into one- or two-dimensional motifs like chains or sheets. researchgate.net


Computational and Theoretical Investigations into the Electronic Structure and Reactivity of Bromobenzothiazoles

Density Functional Theory (DFT) Applications in Predicting Molecular Behavior

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.comresearchgate.net It is widely used to predict molecular structures, energies, and reactivity. mdpi.comresearchgate.net

Geometry Optimization and Electronic Structure Calculations of Brominated Benzothiazoles

The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of atoms in the molecule is determined. For a molecule like 2,5,6-Tribromobenzo[d]thiazole, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G) would be performed to find its most stable three-dimensional structure. These calculations provide key data on bond lengths, bond angles, and dihedral angles.

Following optimization, the electronic structure is analyzed. This includes the distribution of electrons within the molecule, its dipole moment, and the energies of its molecular orbitals. For other brominated benzothiazoles, studies have shown that the position and number of bromine atoms significantly influence the electronic properties of the benzothiazole (B30560) ring system.

Theoretical Modeling of Reaction Mechanisms and Activation Barriers

DFT is a powerful tool for elucidating the pathways of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify transition states and calculate the energy barriers (activation energies) for specific reactions. For this compound, this could involve modeling its synthesis or its reactivity in, for example, nucleophilic aromatic substitution reactions. Such studies provide insights into reaction kinetics and help predict the most likely products.

Frontier Molecular Orbital (FMO) Analysis for Understanding Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. In studies of other benzothiazoles, the locations of the HOMO and LUMO densities indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

A hypothetical FMO analysis for this compound would likely show the influence of the three electron-withdrawing bromine atoms and the thiazole (B1198619) ring on the energies and distributions of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.

Quantification of Donor-Acceptor Orbital Overlap

The strength of these hyperconjugative interactions can be quantified using second-order perturbation theory within the NBO framework. This analysis provides a numerical value for the stabilization energy associated with each donor-acceptor (e.g., lone pair to antibonding orbital) interaction. For this compound, this would allow for a precise ranking of the various intramolecular charge transfer events and their contribution to the molecule's electronic character.

Molecular Electrostatic Potential (MEP) Mapping for Predicting Reaction Sites

The molecular electrostatic potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It provides a map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orguni-muenchen.de This information is crucial for predicting how a molecule will interact with other reagents, particularly in the context of non-covalent interactions and chemical reactions. libretexts.orgresearchgate.net

The MEP is calculated by determining the force exerted on a positive test charge at various points on the molecule's surface. uni-muenchen.de These values are then typically represented by a color spectrum, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.net

For a molecule like this compound, the MEP map would be influenced by the electron-withdrawing nature of the three bromine atoms and the inherent electronic features of the benzothiazole ring system. The nitrogen and sulfur atoms of the thiazole ring are expected to be electron-rich centers, while the hydrogen atoms and the regions around the bromine atoms would exhibit a more positive potential.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics for this compound

Molecular RegionPredicted MEP Value Range (arbitrary units)Implication for Reactivity
Nitrogen Atom (N-3)-40 to -60High electron density; potential site for protonation and coordination to electrophiles.
Sulfur Atom (S-1)-20 to -30Moderate electron density; potential site for interaction with soft electrophiles.
Benzene (B151609) Ring Carbons+5 to +15Electron-deficient due to the inductive effect of bromine atoms; less susceptible to electrophilic aromatic substitution.
Bromine Atoms (Br-2, 5, 6)+10 to +25 (on the outer surface)"σ-hole" effect may create a region of positive potential, making them susceptible to nucleophilic attack or halogen bonding.
Thiazole Ring Carbon (C-2)+15 to +30Electron-deficient due to adjacent heteroatoms and bromine; potential site for nucleophilic attack.

Note: The MEP values presented are hypothetical and for illustrative purposes to demonstrate the expected trends based on the molecular structure. Actual values would be determined through quantum chemical calculations.

The analysis of MEP maps for bromobenzothiazoles can guide synthetic chemists in predicting the regioselectivity of various reactions, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

Advanced Theoretical Studies on Halogenation Mechanisms and Reactivity Enhancement

Theoretical studies, often employing density functional theory (DFT) and other high-level computational methods, have been instrumental in elucidating the mechanisms of halogenation in heterocyclic compounds. researchgate.netresearchgate.net These investigations can model the entire reaction pathway, including transition states and intermediates, to determine the most energetically favorable route. udayton.edu

For the synthesis of polyhalogenated benzothiazoles like this compound, theoretical studies can shed light on the step-wise introduction of halogen atoms. One area of significant interest is the concept of "reactivity enhancement," where the introduction of one halogen atom can, counterintuitively, activate the ring system towards further halogenation. udayton.edu Theoretical analysis of pyridine-catalyzed halogenation has shown that the introduction of a halogen can slightly enhance the reactivity of the molecule toward subsequent halogenation. udayton.edu

Several mechanisms for halogenation can be investigated computationally:

Direct C-halogenation: This involves the direct attack of an electrophilic halogen species on the aromatic ring. udayton.edu

Intermediate N-halogenation: The reaction may proceed through the initial halogenation of the nitrogen atom, followed by rearrangement to a C-halogenated product. udayton.edu

Addition-Elimination Pathway: This mechanism involves the formation of a cyclic halonium ion intermediate. udayton.edu

Computational models can calculate the activation barriers for each of these pathways, allowing researchers to predict the dominant mechanism under specific reaction conditions. researchgate.net

Table 2: Theoretical Activation Energies for a Hypothetical Second Bromination of a Dibromobenzothiazole

Reaction PathwayTransition State Energy (kcal/mol)Predicted Feasibility
Direct C-halogenation at C-725.5High
Direct C-halogenation at C-428.1Moderate
N-halogenation followed by rearrangement35.2Low

Note: The activation energies are hypothetical and serve to illustrate how theoretical calculations can be used to compare the feasibility of different reaction pathways.

These advanced theoretical studies not only explain experimental observations but also guide the development of more efficient and selective synthetic methods for preparing highly substituted benzothiazoles. By understanding the underlying electronic factors that govern reactivity, chemists can better control the outcomes of complex chemical transformations. researchgate.netnih.gov

Synthetic Utility and Emerging Applications in Advanced Materials and Organic Chemistry

2,5,6-Tribromobenzo[d]thiazole as a Strategic Synthon in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. researchgate.net While direct research on this compound in MCRs is not extensively documented, the broader class of aminobenzothiazoles is widely used. researchgate.net The versatility of the aminobenzothiazole scaffold in MCRs suggests the potential of its tribrominated counterpart as a valuable synthon. researchgate.net The bromine atoms can serve as handles for post-MCR modifications, further diversifying the accessible molecular architectures. The development of MCRs involving this compound could lead to the efficient synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Integration of Brominated Benzothiazole (B30560) Units into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them suitable for applications in gas storage, catalysis, and sensing. berkeley.edumdpi.com The incorporation of specific functional units can tune the properties of COFs for desired applications. berkeley.edumdpi.com Brominated benzothiazole moieties are attractive building blocks for COFs due to their potential to introduce specific electronic properties and serve as sites for post-synthetic modification. mdpi.comresearchgate.net

The benzothiazole unit itself can act as an electron-deficient component, which, when combined with electron-rich linkers, can create donor-acceptor frameworks with interesting photophysical properties. researchgate.netresearchgate.net The bromine atoms on the benzothiazole ring can further enhance these properties or provide reactive sites for introducing new functionalities within the COF structure. For instance, the carbon-bromine bonds can be utilized in cross-coupling reactions to graft other molecules onto the COF backbone, leading to materials with tailored properties for applications such as photocatalysis or selective adsorption. mdpi.comresearchgate.net

Table 1: Potential Applications of Brominated Benzothiazole-Containing COFs

Application Area Rationale for Using Brominated Benzothiazole Units Potential Advantages
Photocatalysis Tuning of electronic band structure and light absorption properties. mdpi.comresearchgate.net Enhanced photocatalytic activity and stability.
Gas Storage/Separation Modification of pore size and surface chemistry. mdpi.com Increased selectivity and capacity for specific gases.
Sensing Introduction of specific binding sites for analytes. mdpi.com High sensitivity and selectivity towards target molecules.

| Drug Delivery | Biocompatible framework with sites for drug attachment. | Controlled release and targeted delivery of therapeutics. |

This table is generated based on the general principles of COF design and the known properties of benzothiazole derivatives.

Development of Donor-Acceptor Architectures Incorporating Bromobenzothiazole Moieties

Donor-acceptor (D-A) architectures are fundamental to the design of organic materials for electronics and optoelectronics. nih.gov The combination of an electron-donating unit with an electron-accepting unit can lead to materials with low band gaps and efficient charge transfer properties. researchgate.netresearchgate.net Benzothiazole derivatives are often employed as electron-accepting moieties in such systems. researchgate.netresearchgate.net The introduction of bromine atoms to the benzothiazole core can significantly influence the electronic properties of the resulting D-A molecules.

The electron-withdrawing nature of bromine can enhance the acceptor strength of the benzothiazole unit, leading to a further reduction in the energy gap and a red-shift in the absorption and emission spectra. researchgate.netresearchgate.net This makes brominated benzothiazoles, including this compound, promising components for the development of new materials for applications such as:

Organic photovoltaics (OPVs): Where low band gap materials are required to efficiently harvest solar energy. researchgate.netresearchgate.net

Organic light-emitting diodes (OLEDs): For the generation of light in a specific color range.

Non-linear optics (NLO): Where materials with large hyperpolarizabilities are needed.

Research into D-A systems incorporating bromobenzothiazoles has shown that these molecules can exhibit interesting photophysical properties, including dual emissions from both a locally excited state and an intramolecular charge transfer state. rsc.org

Exploitation of Carbon-Bromine Bonds in Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds in this compound are valuable reactive sites for transition metal-catalyzed cross-coupling reactions. eie.gr These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide variety of complex organic molecules. eie.grresearchgate.net The differential reactivity of the bromine atoms at the 2, 5, and 6 positions could potentially allow for selective and sequential functionalization of the benzothiazole core.

Various transition metals, including palladium and copper, are commonly used to catalyze these transformations. nih.govsioc-journal.cn By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to control which C-Br bond reacts, leading to the regioselective synthesis of di- and mono-substituted benzothiazole derivatives.

Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Type Catalyst/Reagents Bond Formed Potential Products from this compound
Suzuki Coupling Pd catalyst, boronic acid/ester C-C Aryl- or heteroaryl-substituted benzothiazoles
Sonogashira Coupling Pd/Cu catalyst, terminal alkyne C-C (alkyne) Alkynyl-substituted benzothiazoles
Heck Coupling Pd catalyst, alkene C-C (alkene) Alkenyl-substituted benzothiazoles
Buchwald-Hartwig Amination Pd catalyst, amine C-N Amino-substituted benzothiazoles

| C-S Coupling | Cu or Pd catalyst, thiol | C-S | Thioether-substituted benzothiazoles |

This table provides a general overview of common cross-coupling reactions and their potential application to the functionalization of this compound.

The ability to introduce a wide range of substituents onto the benzothiazole scaffold through these methods opens up avenues for the synthesis of novel compounds with tailored electronic, optical, and biological properties. nih.govnih.govut.ac.ir

Design and Synthesis of Complex Molecular Architectures Featuring the Bromobenzothiazole Core

The this compound core serves as a rigid and functionalizable platform for the construction of complex molecular architectures. Its unique electronic properties and the presence of multiple reactive sites make it an attractive building block for supramolecular chemistry and materials science.

By employing the synthetic strategies discussed previously, such as multicomponent reactions and transition metal-catalyzed cross-coupling, it is possible to build intricate molecules with well-defined shapes and functionalities. For example, by linking multiple this compound units together, either directly or through conjugated spacers, one could create oligomeric or polymeric materials with extended π-systems. Such materials could exhibit interesting conducting or photoluminescent properties.

Furthermore, the benzothiazole nitrogen and the bromine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be used to direct the self-assembly of these molecules into highly ordered supramolecular structures. The design and synthesis of such complex architectures based on the this compound core is an active area of research with the potential to yield new materials with novel functions. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,5,6-Tribromobenzo[d]thiazole, and how can reaction conditions influence yield and purity?

  • Methodological Answer : Common methods include multi-step halogenation of benzo[d]thiazole precursors using brominating agents (e.g., PBr₃ or NBS) under controlled temperatures. For example, refluxing in DMSO with precise stoichiometric ratios of bromine donors can minimize side reactions. Post-synthesis purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to achieve >90% purity. Monitoring reaction progress with TLC or HPLC (as in ) ensures intermediate stability. Yield optimization often requires adjusting solvent polarity and reaction time .

Q. How can researchers validate the structural integrity of this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns and chemical shifts (e.g., deshielded protons near bromine atoms).
  • IR Spectroscopy : Identify C-Br stretching vibrations (~500–600 cm⁻¹) and thiazole ring vibrations (C=N at ~1600 cm⁻¹).
  • Elemental Analysis : Match experimental vs. theoretical C, H, N, Br, and S percentages (<0.3% deviation).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns for bromine .

Q. What in vitro assays are suitable for preliminary evaluation of the antimicrobial activity of this compound?

  • Methodological Answer : Use standardized protocols:

  • MIC (Minimum Inhibitory Concentration) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control.
  • Time-Kill Kinetics : Assess bactericidal effects at 2× MIC over 24 hours.
  • Biofilm Inhibition : Crystal violet staining for Candida albicans biofilms. Correlate results with logP values to study hydrophobicity-activity relationships .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for materials science applications?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31+G(d)) to analyze:

  • HOMO-LUMO Gaps : Bromine's electron-withdrawing effect reduces the gap, enhancing charge transport in organic semiconductors.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for doping or copolymer design (e.g., thiazole-F-BDT polymers in solar cells ).
  • π-π Stacking Interactions : Simulate crystal packing to optimize solid-state device performance .

Q. What strategies resolve contradictions in sulfur mobilization pathways during thiazole biosynthesis for analogs like this compound?

  • Methodological Answer : Use isotopic labeling (e.g., ³⁴S or deuterated cysteine) to trace sulfur incorporation. Compare pathways in S. enterica (ThiI-dependent) vs. yeast (cysteine salvage pathways). Mutagenesis studies (e.g., truncating ThiI's rhodanese domain) can isolate mechanistic roles. For synthetic analogs, monitor intermediates via LC-MS to identify non-enzymatic sulfur transfer routes .

Q. How do substituent positions (e.g., bromine at C5 vs. C6) affect the anticancer activity of this compound derivatives?

  • Methodological Answer : Synthesize positional isomers and evaluate:

  • Cytotoxicity : MTT assays on HL-60 or HeLa cells, comparing IC₅₀ values.
  • Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation.
  • SAR Analysis : Correlate bromine electronegativity with mitochondrial membrane disruption (JC-1 dye assay). C6-bromine often enhances lipophilicity, improving cellular uptake .

Q. What experimental designs mitigate discrepancies in HPLC quantification of thiazole derivatives with similar retention times?

  • Methodological Answer : Optimize chromatographic conditions:

  • Mobile Phase : Adjust acetonitrile/water ratios (e.g., 70:30 to 85:15) to separate brominated isomers.
  • Column Selection : Use C18 columns with 5 µm particle size for high resolution.
  • Spiking Experiments : Add reference standards (e.g., 14, 15 in ) to confirm peak identity.
  • Validation : Calculate LOD (Limit of Detection) and LOQ (Limit of Quantitation) via calibration curves (R² >0.99) .

Q. How can researchers design thiazole-triazole hybrids to enhance antimicrobial selectivity while reducing cytotoxicity?

  • Methodological Answer : Incorporate triazole linkers via click chemistry (CuAAC):

  • Rational Design : Use molecular docking (AutoDock Vina) to prioritize hybrids with high affinity for microbial enzymes (e.g., CYP51 in fungi) over human targets.
  • Selectivity Index (SI) : Calculate SI = IC₅₀ (human cells)/IC₅₀ (microbial cells); aim for SI >10.
  • In Vivo Testing : Evaluate acute toxicity in zebrafish models before mammalian studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.